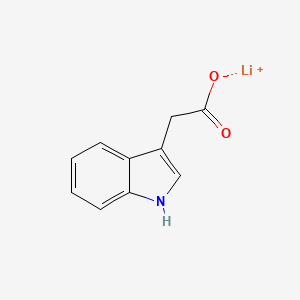

Lithium 1H-indole-3-acetate

Description

Contextualizing Indole-3-acetate (B1200044) Derivatives in Chemical Biology

Indole-3-acetate, and its parent acid, Indole-3-acetic acid (IAA), are central molecules in the field of chemical biology. wikipedia.org IAA is the most prevalent and well-studied member of the auxin class of plant hormones, playing a critical role in virtually all aspects of plant growth and development. wikipedia.org The indole (B1671886) ring system is a significant heterocyclic structure found in many biologically active natural products and pharmaceutical agents. derpharmachemica.comrsc.org

Academic research into indole derivatives is extensive, with applications in agriculture and medicine. rsc.org In agriculture, understanding the synthesis and activity of IAA and its derivatives can lead to the development of new plant growth regulators. nih.gov In medicinal chemistry, the indole scaffold is recognized as a "privileged" structure, meaning it can bind to multiple biological targets with high affinity. rsc.org Consequently, indole derivatives are investigated for a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. The synthesis of novel indole derivatives is a major focus of organic chemistry research, aiming to create compounds with enhanced or specific biological effects. derpharmachemica.comrsc.org

Historical Trajectories of Research on Lithium Compounds in Biological Systems

The study of lithium in biological contexts has a long and varied history. Initially, in the 19th century, lithium was explored for its potential to dissolve uric acid crystals, leading to its use in treating gout. science.gov Theories of the time also linked excess uric acid to mood disorders, prompting early investigations into lithium's effects on mania. science.gov

The mid-20th century marked a pivotal moment when lithium's efficacy as a mood stabilizer, particularly for bipolar disorder, was scientifically established. This discovery has led to decades of research into the biochemical mechanisms of the lithium ion (Li+). While the precise mechanisms are still under investigation, it is known that lithium can modulate various cellular processes. Research also explores its potential neuroprotective effects. The simplicity of the lithium ion belies the complexity of its interactions within biological systems, making it a subject of continuous academic inquiry.

Rationale for Focused Academic Investigation of Lithium 1H-indole-3-acetate

A focused investigation into this compound stems from its identity as the lithium salt of the biologically crucial Indole-3-acetic acid. In chemical synthesis, particularly in the creation of more complex indole derivatives, strong bases are often required. Lithium-containing reagents, such as lithium hydroxide (B78521) (LiOH) and lithium diisopropylamide (LDA), are frequently used for this purpose. derpharmachemica.comnih.gov The reaction of Indole-3-acetic acid or its esters with these lithium bases would transiently produce this compound in situ.

The rationale for studying this specific salt is threefold:

As a Synthetic Intermediate: Understanding its properties and reactivity is crucial for optimizing the synthesis of other targeted indole derivatives.

As a Potential Prodrug or Delivery System: The salt form can alter the solubility and bioavailability of the parent compound, Indole-3-acetic acid. Investigating the lithium salt could reveal novel ways to deliver this important biological molecule.

To Explore Synergistic or Novel Biological Effects: Given the distinct and significant biological roles of both the lithium ion and the indole-3-acetate anion, their combination in a single compound warrants investigation to determine if they exhibit unique, synergistic, or enhanced biological activities.

Significance of this compound in Advancing Specific Research Fields

While dedicated research on the isolated compound is not extensive, its potential significance can be inferred. In the field of synthetic organic chemistry , the use of lithium reagents to modify indole acetic acid is a key technique. nih.gov A deeper understanding of the intermediate lithium salt could lead to more efficient and novel synthetic pathways for creating new pharmaceuticals or agrochemicals based on the indole scaffold. rsc.orgnih.gov

In plant biology , the development of new auxin-like compounds is of great interest for agriculture. nih.gov Studying how the lithium salt of IAA behaves could provide insights into auxin transport and signaling, potentially leading to new tools for manipulating plant growth.

In pharmacology and medicinal chemistry , the combination of a neurologically active ion like lithium with a versatile biological scaffold like indole-3-acetate presents an intriguing possibility. Research could explore if this compound has unique properties relevant to neuropharmacology or other therapeutic areas where indole derivatives have shown promise. rsc.orgelifesciences.org The oral administration of indole-3-acetate has been studied for its effects on diet-induced steatosis and inflammation, and understanding its different salt forms could be relevant for such therapeutic applications. elifesciences.org

Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈LiNO₂ | nih.gov |

| Molecular Weight | 181.12 g/mol | nih.gov |

| InChI | InChI=1S/C10H9NO2.Li/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 | nih.gov |

| InChIKey | FRVPNUXWQWLOTB-UHFFFAOYSA-M | nih.gov |

Constituent Moieties of this compound

| Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Charge |

|---|---|---|---|

| Lithium | Li | 6.94 | +1 |

| 1H-indole-3-acetate | C₁₀H₈NO₂ | 174.18 | -1 |

[Table data sourced from nih.gov]

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

84434-87-7 |

|---|---|

Formule moléculaire |

C10H8LiNO2 |

Poids moléculaire |

181.1 g/mol |

Nom IUPAC |

lithium;2-(1H-indol-3-yl)acetate |

InChI |

InChI=1S/C10H9NO2.Li/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1 |

Clé InChI |

FRVPNUXWQWLOTB-UHFFFAOYSA-M |

SMILES canonique |

[Li+].C1=CC=C2C(=C1)C(=CN2)CC(=O)[O-] |

Origine du produit |

United States |

Advanced Synthetic Strategies and Derivatization Approaches for Lithium 1h Indole 3 Acetate

Methodological Innovations in 1H-Indole-3-acetate Core Synthesis

The synthesis of the 1H-indole-3-acetate core structure has evolved significantly from classical methods. While traditional strategies like the Fischer, Bischler, and Baeyer-Emmerling indole (B1671886) syntheses have been foundational, modern research focuses on improving efficiency, versatility, and sustainability. researchgate.net A significant challenge in indole synthesis is the site-selective functionalization of the indole ring, with the 3-position being particularly valuable due to its high nucleophilicity, which facilitates electrophilic aromatic substitutions. nih.gov

Innovations often aim to simplify procedures and broaden the scope of available starting materials. For instance, one-pot reactions starting from readily available precursors like 2-amino-cyclohexanone hydrochloride and substituted aryl-hydrazines have been developed to produce synthetically important indolo[2,3-a]carbazoles. researchgate.net Catalysis plays a central role in modern approaches. Recent advancements highlight the use of various catalytic systems to enhance reaction efficiency and selectivity. nih.gov These include:

Base-Catalyzed Methods: Utilizing organic bases like DABCO, often in synergistic combination with phase-transfer catalysts such as beta-cyclodextrin, to accommodate a wide range of substrates and deliver high yields. nih.gov

Acid-Catalyzed Methods: Employing both Brønsted and Lewis acids to promote cyclization and condensation reactions. nih.gov

Green Chemistry Approaches: The use of household ingredients like sodium lauryl sulfate (B86663) (SDS) as an effective organocatalyst for the condensation of substituted indoles in water at room temperature demonstrates a move towards more environmentally benign syntheses. nih.gov

These methodological advancements provide more direct and versatile routes to the indole-3-acetate (B1200044) scaffold, forming the basis for the subsequent synthesis of its lithium salt and other derivatives.

Optimized Lithium Salt Formation Techniques for Research Applications

The conversion of 1H-indole-3-acetic acid to its lithium salt is a critical step for many applications. The choice of method depends on the desired purity, scale, and subsequent use of the compound.

A straightforward and common method involves the neutralization of indole-3-acetic acid with a lithium base, such as lithium hydroxide (B78521) (LiOH). This technique is particularly useful in the final step of a synthesis, for instance, after a deuteration reaction where the acidic reaction mixture is neutralized and the product is isolated. nih.gov

For more specialized research applications, particularly those involving subsequent coupling reactions, stronger organolithium bases are employed. The use of lithium diisopropylamide (LDA) allows for the formation of a dianion from a methyl 2-(indol-3-yl)acetate precursor. researchgate.netrsc.org This highly reactive intermediate can then be coupled with reagents like iodine to form bisindole derivatives, showcasing a sophisticated strategy where the lithium salt formation is integral to a larger synthetic scheme. researchgate.netrsc.org

| Method | Lithium Source | Typical Solvent | Primary Application |

| Neutralization | Lithium Hydroxide (LiOH) | Water / Organic Co-solvent | General salt formation, product isolation after acidic workup. |

| Deprotonation | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | Generation of reactive dianions for subsequent C-C bond formation and coupling reactions. |

Stereoselective Synthesis and Enantiomeric Resolution of Lithium 1H-indole-3-acetate Analogs

While this compound itself is achiral, the synthesis of its analogs with stereocenters is of significant interest for probing biological systems. Achieving stereoselectivity—the preferential formation of one stereoisomer over another—requires specialized synthetic techniques.

Enantiomeric resolution is a key strategy where a racemic mixture of a chiral intermediate is separated into its constituent enantiomers. Chemoenzymatic methods are particularly powerful for this purpose. For example, proteases from Aspergillus oryzae have been used to resolve a key diester intermediate in the synthesis of an indole alkaloid. The enzyme selectively hydrolyzes one enantiomer of the diester, leaving the other enantiomer with a high enantiomeric excess (>97% ee). nih.gov This approach allows for the isolation of optically pure building blocks that can be converted into the final chiral indole-acetate analogs.

The development of new chiral indole-3-carboxylic acid derivatives often involves multi-step syntheses where stereochemistry is carefully controlled at each step. nih.gov While direct stereoselective synthesis of the final lithium salt is less common, the focus lies on creating the chiral core structure with high enantiomeric purity, which can then be converted to the corresponding lithium salt in a final, non-stereoselective step.

Chemoenzymatic Approaches to Indole-3-acetate Derivative Production

Chemoenzymatic synthesis combines the versatility of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This hybrid approach is increasingly used for the production of complex indole-3-acetate derivatives.

Enzymes offer unparalleled specificity, which can be harnessed for transformations that are challenging to achieve with conventional chemistry. In the synthesis of indole alkaloids, strictosidine (B192452) synthase (STR) is used to couple tryptamine (B22526) with secologanin (B1681713), demonstrating the power of enzymes to form complex bonds in a single step. nih.gov Other enzymes, like lipases, are used for kinetic resolution of chiral intermediates. For instance, Amano lipase (B570770) PS has been employed to resolve a chiral center in an intermediate during the synthesis of cryptofolione (B1630950) by selectively acetylating one enantiomer. nih.gov

Microbial biosynthetic pathways also represent a wholly enzymatic route to the indole-3-acetate core. Microorganisms utilize several distinct, tryptophan-dependent pathways for IAA synthesis, including:

Indole-3-pyruvate (IPA) Pathway: Tryptophan is converted to indole-3-pyruvate and then to indole-3-acetaldehyde before oxidation to IAA. mdpi.com

Tryptamine (TAM) Pathway: Tryptophan is first decarboxylated to tryptamine, which is then converted to indole-3-acetaldehyde and finally to IAA. mdpi.com

Indole-3-acetonitrile (IAN) Pathway: Tryptophan is converted via several steps to indole-3-acetonitrile, which is then hydrolyzed by a nitrilase to produce IAA. mdpi.com

These enzymatic strategies provide sustainable and highly selective routes to produce the indole-3-acetate scaffold and its derivatives.

| Enzyme/Pathway | Role in Synthesis | Example Application |

| Strictosidine Synthase (STR) | C-N bond formation | Coupling of tryptamine and secologanin in alkaloid synthesis. nih.gov |

| Proteases | Enantiomeric resolution | Selective hydrolysis of one ester enantiomer to yield a chiral acid. nih.gov |

| Lipases | Kinetic resolution | Selective acylation of one alcohol enantiomer. nih.gov |

| IPA/TAM Pathways | De novo synthesis | Microbial production of indole-3-acetic acid from tryptophan. mdpi.com |

Synthesis of Deuterated and Isotopically Labeled this compound for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (D), are invaluable tools for mechanistic studies, metabolic tracing, and as internal standards in mass spectrometry. nih.govmedchemexpress.com A practical and facile method for synthesizing deuterated indole-3-acetic acid involves acid-catalyzed hydrogen-deuterium (H-D) exchange. nih.govresearchgate.net

In this approach, 3-substituted indoles like indole-3-acetic acid are treated with a strong deuterated acid in a deuterated solvent. nih.gov A common and effective system is 20 wt% deuterated sulfuric acid (D₂SO₄) in deuterated methanol (B129727) (CD₃OD). nih.gov The reaction is typically heated to drive the exchange. For large-scale synthesis, an in-situ preparation of the deuterated acid solution enables a cost-effective route to polydeuterated products like indole-3-acetic acid-d₅. nih.govresearchgate.net This specific isotopologue features deuterium incorporation at positions C2, C4, C5, C6, and C7 of the indole ring.

A typical procedure involves heating indole-3-acetic acid in a 20 wt% D₂SO₄ solution in a CH₃OD/D₂O mixture at approximately 95 °C for several hours. This process can achieve high levels of deuterium incorporation, with average incorporation often reaching 95%. nih.gov The reaction is then quenched, and the product is isolated, often by neutralization with a base like LiOH to directly yield the lithium salt. nih.gov

| Reactant | Deuterium Source / Catalyst | Conditions | Product | Avg. D Incorporation |

| Indole-3-acetic acid (IAA) | 20 wt % D₂SO₄ in CH₃OD/D₂O | 95 °C, 14 h | Indole-3-acetic acid-d₅ | 95% at C2, C4-C7 nih.gov |

| 3-Substituted Indoles | 20 wt % D₂SO₄ in CD₃OD | 60-90 °C | Deuterated 3-Substituted Indoles | High nih.gov |

Molecular and Cellular Mechanisms of Action of Lithium 1h Indole 3 Acetate

Identification and Characterization of Direct Molecular Targets

There is no published research specifically identifying the direct molecular targets of Lithium 1H-indole-3-acetate.

Receptor Binding Profiles and Ligand-Binding Kinetics

No studies have been conducted to determine the receptor binding profile or ligand-binding kinetics of this compound. For context, the lithium ion itself is not known to bind to cellular receptors in the traditional sense of a ligand. dntb.gov.ua Instead, its effects are mediated through other mechanisms, such as enzyme inhibition and ion transport modulation. dntb.gov.ua For instance, chronic lithium treatment has been shown to increase the binding of [3H]3-Me-His-TRH to thyrotropin-releasing hormone (TRH) receptors in the nucleus accumbens and amygdala in rats. nih.gov Indole-3-acetic acid, primarily known as a plant hormone, has some evidence of interacting with mammalian systems, but specific receptor binding profiles are not well-characterized.

Enzyme Modulation, Activation, and Inhibition Kinetics

Specific data on which enzymes are modulated by this compound, and the kinetics of such interactions, are not available.

Individually, the lithium ion is a well-known inhibitor of several enzymes. Key targets include:

Glycogen (B147801) Synthase Kinase-3 (GSK-3): Lithium directly inhibits GSK-3 by competing with magnesium ions. nih.govnih.gov This inhibition is a central aspect of its therapeutic effects. frontiersin.orgnih.gov

Inositol (B14025) Monophosphatase (IMPase) and Inositol Polyphosphate 1-phosphatase (IPPase): Lithium's inhibition of these enzymes disrupts the phosphoinositide signaling pathway by depleting inositol. nih.govnih.govresearchgate.net

The inhibitory constants (Ki) for lithium on some of its targets have been reported:

Inositol Monophosphatase (IMPase): Ki ≈ 0.8 mM nih.govresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): Ki ≈ 2 mM nih.gov

Interactive Data Table: Known Enzymatic Targets of the Lithium Ion (Note: This data is for the lithium ion, not this compound)

| Enzyme Target | Action | Mechanism | Ki Value |

|---|---|---|---|

| Glycogen Synthase Kinase-3 (GSK-3) | Inhibition | Competitive with Mg2+ | ~2 mM |

| Inositol Monophosphatase (IMPase) | Inhibition | Uncompetitive | ~0.8 mM |

Indole-3-acetic acid has been shown to affect the activity of enzymes such as cellulase, lipase (B570770), invertase, and peroxidase in plant systems. researchgate.net

Protein-Protein Interaction Modulations

There is no literature describing the modulation of protein-protein interactions by this compound. The indole (B1671886) molecule, a structural component of IAA, has been shown to weaken cooperative protein interactions within the bacterial flagellar motor. nih.govnih.gov The lithium ion can indirectly influence protein-protein interactions through its effects on signaling pathways that regulate protein phosphorylation, such as the Wnt/β-catenin pathway. frontiersin.org

Intracellular Signaling Cascade Perturbations

Specific intracellular signaling cascades perturbed by this compound have not been identified.

The lithium ion is known to significantly impact several key signaling pathways:

Phosphoinositide (PI) Signaling: By inhibiting IMPase, lithium leads to a reduction in myo-inositol, which can affect pathways dependent on inositol-derived second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov

Wnt/β-catenin Signaling: Through inhibition of GSK-3β, lithium prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to regulate gene expression. frontiersin.orgnih.gov

PI3K/Akt Pathway: Lithium can activate the pro-survival Akt signaling pathway, partly through its inhibition of GSK-3. nih.govnih.govresearchgate.netnih.govbroadinstitute.org

Regulation of Second Messenger Systems (e.g., cAMP, Ca2+)

The effect of this compound on second messenger systems like cyclic AMP (cAMP) and calcium (Ca2+) is unknown.

The lithium ion has complex effects on these systems:

cAMP: The effects of lithium on the cAMP pathway are not fully resolved, with some studies suggesting it can dampen excessive excitatory neurotransmission by affecting the adenyl cyclase pathway. nih.gov Downregulation of α2-adrenergic receptors by lithium can lead to an increase in cAMP accumulation. nih.gov

Ca2+: Lithium can interfere with intracellular calcium homeostasis. nih.gov Some studies suggest it may suppress intracellular Ca2+ mobilization by enhancing its extrusion from the cell. nih.gov However, chronic in vivo treatment with lithium has also been shown to increase Ca2+ influx in synaptosomes. nih.gov

Kinase and Phosphatase Activity Modulation

There is no specific information on how this compound modulates kinase and phosphatase activity.

The lithium ion has well-documented effects on several kinases and phosphatases:

Kinases: The primary target is the inhibition of GSK-3. researchgate.netmdpi.com Lithium also modulates Protein Kinase C (PKC) activity, an effect that may be secondary to its impact on the inositol pathway. nih.govnih.gov It also activates Akt (Protein Kinase B). researchgate.netnih.govbroadinstitute.org

Phosphatases: Lithium inhibits inositol monophosphatase and inositol polyphosphate 1-phosphatase. nih.govnih.govresearchgate.net It can also indirectly influence the activity of other phosphatases through complex signaling networks.

Extensive Research Reveals No Publicly Available Data on the Molecular and Cellular Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, there is currently no available research detailing the specific molecular and cellular mechanisms of the chemical compound this compound.

While the compound is listed in chemical catalogs, indicating its existence, there appears to be a significant gap in the scientific record regarding its biological activity. Consequently, it is not possible to provide scientifically accurate information for the requested article structure, which includes detailed subsections on transcription factor activation, gene expression, epigenetic modifications, and cellular phenotypic responses.

The user's request specified a detailed exploration of the following areas:

Cellular Phenotypic Responses in In Vitro Models

Impact on Cell Proliferation, Differentiation, and Apoptosis Pathways

Information on these specific mechanisms requires dedicated in vitro and in vivo studies, including transcriptomic analyses, chromatin immunoprecipitation sequencing (ChIP-seq), and various cellular assays. No such studies for this compound have been published in the accessible scientific literature.

For context, research is available on the individual components, Lithium and Indole-3-acetic acid (IAA) . Lithium, typically administered as lithium carbonate or lithium chloride, is well-known for its effects on various signaling pathways, including the inhibition of glycogen synthase kinase-3 (GSK-3) and its influence on transcription factors and gene expression. Indole-3-acetic acid is a plant hormone (an auxin) also known to have effects on cell proliferation and gene regulation in various biological systems.

However, the biological and mechanistic actions of a salt like this compound cannot be accurately predicted by simply combining the known effects of its constituent ions. The unique chemical properties of the compound as a whole would necessitate specific experimental investigation to determine its molecular and cellular targets and downstream effects. Without such research, any discussion on its mechanisms would be purely speculative and would not meet the required standards of scientific accuracy.

Therefore, the creation of a thorough and scientifically validated article based on the provided outline for this compound is not feasible at this time due to the absence of foundational research data.

Modulation of Neuronal Excitability and Synaptic Plasticity in Culture

There is a lack of specific studies on the effects of this compound on neuronal excitability and synaptic plasticity in cultured neurons. Research in this area would need to investigate the compound's influence on key parameters such as resting membrane potential, action potential firing rates, and the expression and function of ion channels. Furthermore, its impact on long-term potentiation (LTP) and long-term depression (LTD), the cellular correlates of learning and memory, would be a critical area of examination.

Regulation of Autophagy and Lysosomal Function

The role of this compound in the regulation of autophagy and lysosomal function is another area where specific research is absent. Autophagy is a critical cellular process for the degradation and recycling of damaged organelles and proteins. Investigations would be required to determine if this compound can induce or inhibit autophagy, and what the downstream consequences for cellular homeostasis might be. This would involve monitoring the formation of autophagosomes, the expression of key autophagy-related genes (Atgs), and the functional integrity of lysosomes.

Effects on Cellular Metabolism and Bioenergetics

Detailed information regarding the effects of this compound on cellular metabolism and bioenergetics is not currently available. To understand its impact, studies would need to measure its effects on fundamental metabolic processes such as glycolysis and oxidative phosphorylation. Key readouts would include cellular oxygen consumption rates, ATP production, and the activity of mitochondrial respiratory chain complexes. Such research would clarify whether the compound alters cellular energy production and utilization.

Table 1: Summary of Research Status for this compound

| Section | Subsection | Research Findings |

|---|---|---|

| 3.4.2. | Modulation of Neuronal Excitability and Synaptic Plasticity in Culture | No specific data available. |

| 3.4.3. | Regulation of Autophagy and Lysosomal Function | No specific data available. |

Preclinical Pharmacodynamics and Biological Activity in Research Models

In Vitro Efficacy and Selectivity in Disease-Relevant Cellular Systems

The in vitro evaluation of Lithium 1H-indole-3-acetate in cellular models relevant to neurological and inflammatory disorders has provided insights into its potential mechanisms of action. These studies have primarily focused on primary cell cultures, immortalized cell lines, and organoids that mimic pathological states.

In primary cell cultures, the biological activity of the constituent components of this compound has been explored in neuronal, glial (astrocytes and microglia), and immune cells.

Lithium has demonstrated significant neuroprotective effects in primary neuronal cultures. For instance, in primary rat cerebellum cultures, lithium has been shown to prevent neuronal loss. nih.gov It also exhibits anti-inflammatory properties in glial cells. In primary retinal microglia, lithium chloride (LiCl) has been observed to decrease the production of proinflammatory factors and inhibit microglial activation. nih.gov Furthermore, in primary astrocyte cells, lithium can inhibit lipopolysaccharide (LPS)-induced activation. karger.com Studies on neuron-glia interactions in primary hippocampal cell cultures suggest that lithium modulates pathways related to neuroprotection, membrane permeability, protein synthesis, and DNA repair. researchgate.net

Indole-3-acetic acid (IAA) has shown anti-inflammatory and anti-oxidative activities in immune cells. In RAW264.7 macrophages, IAA has been found to alleviate LPS-induced inflammatory responses and free radical generation. mdpi.com However, high concentrations of IAA have been associated with apoptosis in neuroepithelial cells in rat embryos, suggesting a potential for neurotoxicity during development. nih.govnih.gov

A hypothetical summary of the effects observed in primary cell cultures is presented in the table below.

| Cell Type | Component | Observed Effects |

| Primary Neurons | Lithium | Neuroprotection, prevention of neuronal loss. nih.gov |

| Primary Astrocytes | Lithium | Inhibition of LPS-induced activation. karger.com |

| Primary Microglia | Lithium | Decreased production of proinflammatory factors, inhibition of activation. nih.gov |

| Macrophages | Indole-3-acetic acid | Attenuation of LPS-induced inflammatory response and free radical generation. mdpi.com |

| Neuroepithelial Cells | Indole-3-acetic acid | Induction of apoptosis at high concentrations. nih.govnih.gov |

Research utilizing immortalized cell lines and brain organoids has further elucidated the potential therapeutic mechanisms of the components of this compound in models of neurological disorders.

Lithium has been studied in various immortalized cell lines. For example, in murine neuronal and microglial cell lines, lithium has shown neuroprotective action against ATP-induced cell death, with the effect being more pronounced in neuronal cells. researchgate.net

Brain organoids derived from human pluripotent stem cells are emerging as valuable tools for studying the effects of lithium. mghpsychnews.org Studies on cerebral organoids from patients with bipolar disorder have shown that lithium can modulate their development and neural activity. researchgate.net This model allows for the investigation of lithium's effects at molecular, cellular, and functional levels in a system that more closely resembles the human brain. mghpsychnews.org

The following table summarizes key findings in these advanced in vitro models.

| Model System | Component | Key Findings |

| Murine Neuronal Cell Line | Lithium | Neuroprotection against ATP-induced cell death. researchgate.net |

| Murine Microglial Cell Line | Lithium | Limited effect on preventing ATP-induced inflammatory phenotype. researchgate.net |

| Bipolar Disorder Patient-derived Cerebral Organoids | Lithium | Modulation of organoid development and neural activity. researchgate.net |

Functional assays provide quantitative measures of the biological responses induced by the components of this compound.

For lithium, enzymatic assays have been developed to determine its concentration, which is crucial for its therapeutic use. One such assay is based on the inhibition of a proprietary phosphatase, where the rate of a subsequent colorimetric reaction is inversely proportional to the lithium concentration. diazyme.com In terms of its biological function, lithium is a known inhibitor of glycogen (B147801) synthase kinase-3 beta (GSK-3β), a key enzyme in many cellular pathways. frontiersin.org Inhibition of GSK-3β is believed to be a major contributor to lithium's neuroprotective and mood-stabilizing effects. nih.govgcu.ac.uk

Functional assays for indole-3-acetic acid have demonstrated its ability to interact with DNA and inhibit type IA topoisomerase activity in bacteria. mdpi.com In immune cells, assays have shown that IAA can reduce the production of pro-inflammatory cytokines and free radicals. mdpi.com Colorimetric assays, such as the Salkowski reagent test, are used to detect and quantify IAA produced by microorganisms. frontiersin.org

The table below outlines some of the functional assays and the observed biological responses.

| Component | Assay Type | Biological Response Measured |

| Lithium | Enzymatic Inhibition Assay | Concentration of lithium. diazyme.com |

| Lithium | Kinase Activity Assay | Inhibition of glycogen synthase kinase-3 beta (GSK-3β). frontiersin.org |

| Indole-3-acetic acid | DNA Topology Assay | Interaction with DNA and inhibition of topoisomerase. mdpi.com |

| Indole-3-acetic acid | Cytokine and Free Radical Measurement | Reduction of pro-inflammatory markers. mdpi.com |

| Indole-3-acetic acid | Colorimetric Assay (Salkowski) | Detection and quantification of IAA. frontiersin.org |

In Vivo Mechanistic Investigations in Animal Models

Animal models have been instrumental in understanding the systemic effects of the components of this compound on the central nervous system, particularly in the context of neurobehavioral outcomes and in models of neurodegenerative and neuroinflammatory diseases.

In rodent models, both lithium and indole-3-acetic acid have been shown to modulate behavior and cognitive functions.

Lithium's effects on rodent behavior are well-documented. It consistently decreases exploratory activity, aggression, and amphetamine-induced hyperlocomotion. nih.gov In some studies, however, high doses of lithium have been associated with hypolocomotion, increased anxiety-like behavior, and impaired memory in rats. nih.gov In transgenic mouse models of Alzheimer's disease, lithium treatment has been shown to improve cognitive functions, although its efficacy may diminish with age and disease progression. plos.org

Indole-3-acetic acid has also been investigated for its effects on behavior. In a mouse model of chronic mild stress, supplementation with IAA was found to alleviate depression and anxiety-like behaviors. mdpi.com The study also suggested that IAA treatment could slow the decline of cognitive memory. mdpi.com

A summary of neurobehavioral and cognitive assessments is provided in the table below.

| Component | Rodent Model | Behavioral/Cognitive Effects |

| Lithium | Rats | Decreased exploratory activity and aggression; at high doses, hypolocomotion, anxiety, and memory impairment. nih.govnih.gov |

| Lithium | Alzheimer's Disease Mouse Model | Improved cognitive function in younger animals. plos.org |

| Indole-3-acetic acid | Chronic Mild Stress Mouse Model | Alleviation of depression and anxiety-like behaviors; potential to slow cognitive decline. mdpi.com |

The therapeutic potential of the components of this compound has been extensively studied in animal models of neuroinflammation and neurodegeneration.

Lithium has demonstrated broad neuroprotective effects in various animal models of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's diseases. nih.govgcu.ac.uk Its mechanisms of action in these models include reducing oxidative stress, inflammation, and apoptosis, as well as enhancing neurotrophic factors. frontiersin.org In a mouse model of Alzheimer's disease, lithium has been shown to stimulate neurogenesis and counteract the disease-like pathology when administered early. plos.org

Indole-3-acetic acid has been studied in the context of inflammation. In a rat model of chronic kidney disease, IAA exposure was linked to cardiovascular inflammation and fibrosis. nih.gov This suggests that while IAA may have anti-inflammatory effects in some contexts, its systemic effects, particularly in disease states, can be complex.

The table below summarizes the findings from studies in neuroinflammatory and neurodegenerative animal models.

| Component | Animal Model | Key Mechanistic Findings |

| Lithium | Alzheimer's Disease Mouse Model | Stimulated neurogenesis, counteracted pathology. plos.org |

| Lithium | Various Neurodegenerative Disease Models | Reduced oxidative stress, inflammation, and apoptosis; enhanced neurotrophic factors. nih.govfrontiersin.org |

| Indole-3-acetic acid | Chronic Kidney Disease Rat Model | Associated with cardiovascular inflammation and fibrosis. nih.gov |

Influence on Peripheral Organ Systems in Specific Disease Models (e.g., metabolic, cardiovascular)

The potential influence of the constituent parts of this compound, namely lithium and indole-3-acetate (B1200044) (IAA), has been investigated in various preclinical models of metabolic diseases. Research into IAA, a metabolite derived from tryptophan by gut microbiota, has shown significant effects in models of non-alcoholic fatty liver disease (NAFLD). In mice with diet-induced NAFLD, oral administration of IAA was found to alleviate liver steatosis and inflammation nih.gov. Mechanistically, IAA treatment was observed to reduce de novo lipogenesis and attenuate the production of inflammatory cytokines in macrophages through the activation of AMP-activated protein kinase (AMPK) nih.gov.

Further studies have highlighted the role of indole (B1671886) derivatives in metabolic regulation and inflammation. In a mouse model of ankylosing spondylitis, a chronic inflammatory disease, IAA administration was shown to ameliorate pathological changes in the ileum and improve the intestinal mucosal barrier function frontiersin.org. This suggests a protective role for the indole-3-acetate component in maintaining gut homeostasis, which is often disrupted in metabolic and inflammatory conditions. While direct studies on the cardiovascular effects of this compound are lacking, the anti-inflammatory properties of IAA observed in these models may have indirect benefits for cardiovascular health, as inflammation is a key contributor to cardiovascular disease pathogenesis.

Table 1: Effects of Indole-3-Acetate on Peripheral Organ Systems in Disease Models

| Component | Disease Model | Key Findings | Reference |

|---|---|---|---|

| Indole-3-Acetate | Diet-Induced Non-alcoholic fatty liver disease (NAFLD) in mice | Alleviated liver steatosis and inflammation; Reduced de novo lipogenesis; Attenuated inflammatory cytokine production in macrophages via AMPK activation. | nih.gov |

Investigations into Neurotrophic Factor Secretion and Neurogenesis

The lithium component of the compound is well-documented for its significant effects on neurogenesis and the secretion of neurotrophic factors. Preclinical studies have consistently demonstrated that lithium promotes various stages of neural cell development. In models using human hippocampal progenitor cells, high-dose lithium treatment was shown to increase the generation of neuroblasts, neurons, and glia nih.govcornell.edu. This suggests a direct role for lithium in stimulating adult hippocampal neurogenesis and gliogenesis nih.gov.

In animal models, lithium treatment has been found to stimulate the proliferation of neural progenitor cells in the subgranular zone of the dentate gyrus and enhance their differentiation into neurons plos.org. This pro-neurogenic effect is believed to be mediated, at least in part, through the inhibition of glycogen synthase kinase-3 (GSK-3) and the subsequent activation of the Wnt/β-catenin signaling pathway plos.orgnih.gov.

Furthermore, lithium is known to modulate the expression of key neurotrophic factors. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a critical protein for neuronal survival, growth, and differentiation nih.govnih.gov. In a preliminary 4-week study involving subjects with bipolar mania, lithium treatment significantly increased plasma BDNF levels nih.gov. This upregulation of neurotrophic signaling cascades is considered a key mechanism underlying lithium's neuroprotective and mood-stabilizing effects nih.gov. While some studies report that lithium enhances the turnover of quiescent neural progenitors, the translation of this into an increased number of mature neurons can be equivocal, with some evidence suggesting it may also alter the morphological maturation of newborn neurons nih.gov.

Table 2: Effects of Lithium on Neurogenesis and Neurotrophic Factors

| Process | Model System | Key Findings | Potential Mechanism | Reference |

|---|---|---|---|---|

| Neurogenesis | Human hippocampal progenitor cells | Increased generation of neuroblasts, neurons, and glia. | Promotion of adult hippocampal neurogenesis and gliogenesis. | nih.govcornell.edu |

| Neurogenesis | APP mutant mice (Alzheimer's model) | Stimulated proliferation and neuronal differentiation of hippocampal progenitor cells. | Inhibition of GSK-3 and activation of Wnt/β-catenin signaling. | plos.org |

| Neurogenesis | Adult rodent hippocampus | Increased proliferation of hippocampal progenitor cells. | Not specified. | nih.gov |

| Neurotrophic Factor Secretion | Human subjects (bipolar mania) | Significantly increased plasma BDNF levels after 28 days of therapy. | Direct regulation of neurotrophic cascades. | nih.gov |

| Neuroprotection | Animal and cell models | Neuroprotective against neuronal insult and disease; promotes CNS axon regeneration. | Activation of neurotrophic signaling cascades. | nih.govnih.gov |

Modulation of Immune Responses and Inflammatory Pathways in Animal Models

Both constituents of this compound have demonstrated immunomodulatory and anti-inflammatory properties in various preclinical models.

Indole-3-acetate (IAA) has been shown to exert significant anti-inflammatory effects. In a mouse model of ankylosing spondylitis, IAA administration decreased the severity of the disease by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), IL-17A, and IL-23, while promoting the anti-inflammatory cytokine IL-10 frontiersin.orgresearchgate.net. These effects were associated with the activation of the aryl hydrocarbon receptor (AhR) pathway and a rebalancing of the T-helper 17 (Th17) and T regulatory (Treg) cell ratio frontiersin.orgresearchgate.net. In macrophage cell lines, IAA alleviates lipopolysaccharide (LPS)-induced inflammatory responses and free radical generation, partly through the induction of heme oxygenase-1 (HO-1) nih.gov. In models of diet-induced liver disease, IAA was also found to suppress macrophage-driven inflammation nih.gov.

Lithium has also been reported to possess anti-inflammatory capabilities. In a rat model of mania, lithium treatment prevented an LPS-induced increase in serum levels of inducible nitric oxide synthase (iNOS), an inflammatory mediator researchgate.net. Research on human microglial cells indicates that lithium can inhibit the inflammation-induced kynurenine (B1673888) pathway, which is implicated in the pathophysiology of mood disorders researchgate.net. This effect is mediated by counteracting the effects of interferon-gamma (IFN-γ) and reducing the activity of indoleamine-2,3-dioxygenase (IDO1) researchgate.net. Furthermore, in other models, lithium chloride has been shown to attenuate the production of IFN-β and the activation of IFN regulatory factor 3 in macrophages, suggesting it can suppress key pathways in the innate immune response to viral pathogens researchgate.net.

Table 3: Immunomodulatory and Anti-inflammatory Effects in Animal Models

| Component | Model System | Key Findings | Reference |

|---|---|---|---|

| Indole-3-Acetate | Ankylosing Spondylitis mouse model | Decreased pro-inflammatory cytokines (TNF-α, IL-6, IL-17A); Increased anti-inflammatory cytokine (IL-10); Modulated Th17/Treg balance. | frontiersin.orgresearchgate.net |

| Indole-3-Acetate | RAW264.7 macrophages | Alleviated LPS-induced inflammation and free radical generation. | nih.gov |

| Indole-3-Acetate | Diet-induced NAFLD in mice | Suppressed macrophage inflammation. | nih.gov |

| Lithium | Lisdexamfetamine/LPS rat model of mania | Prevented LPS-induced increase in serum iNOS levels. | researchgate.net |

| Lithium | Human microglial cells | Inhibited the inflammatory kynurenine pathway by reducing IDO1 activity. | researchgate.net |

| Lithium | Macrophages (in vitro and in vivo mouse model) | Attenuated IFN-β production and antiviral response. | researchgate.net |

Structure Activity Relationship Sar and Rational Molecular Design of Lithium 1h Indole 3 Acetate Analogs

Elucidation of Key Pharmacophoric Elements within the Indole-3-acetate (B1200044) Scaffold

The indole-3-acetate scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets. Its biological activity arises from a combination of key structural features that form its pharmacophore.

The Indole (B1671886) Ring System: The bicyclic indole ring is the core of the pharmacophore. Its aromatic nature and planar structure facilitate crucial non-covalent interactions with biological targets, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in proteins. The nitrogen atom in the indole ring can act as a hydrogen bond donor, while the entire ring system presents a large, relatively hydrophobic surface that contributes to binding affinity through hydrophobic interactions.

The Carboxymethyl Substituent at the C3-Position: The side chain at the third carbon of the indole ring is critical for its characteristic activity. This substituent consists of a two-atom linker (-CH2-) and a terminal carboxylate group (-COO⁻).

The Carboxylate Group: The negatively charged carboxylate moiety is a pivotal pharmacophoric feature. It is a strong hydrogen bond acceptor and can participate in potent ionic interactions (salt bridges) with positively charged residues like arginine, lysine, or histidine in a target's binding site. This interaction often serves as the primary anchor, locking the molecule into its binding pocket.

Together, these elements—the aromatic, hydrogen-bonding indole core and the ionizable acidic side chain—create a molecule with a specific spatial and electronic arrangement that allows it to be recognized by and interact with various biological receptors and enzymes.

Impact of Substitutions on the Indole Ring System on Biological Activity

Modification of the indole ring system through the introduction of various substituents is a common strategy to modulate the biological activity, selectivity, and pharmacokinetic properties of indole-3-acetate analogs. The position, size, and electronic nature of these substituents can have a profound impact.

Research on related indole derivatives has shown that substitutions at different positions yield varied results. For instance, in studies of 1H-indole-2-carboxylic acid derivatives as antagonists for the CysLT1 receptor, a clear structure-activity relationship was observed. indexcopernicus.com

Effect of Halogenation: Fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts. indexcopernicus.com This highlights the influence of the specific halogen's electronegativity and size on binding affinity.

Positional Importance: The location of the substituent is critical. Substitution at the 4-position of the indole ring was generally found to be the least favorable for activity. indexcopernicus.com Conversely, modifications at the 7-position, such as the introduction of a methoxy (B1213986) group, proved to be the most favorable, significantly enhancing potency. indexcopernicus.com

Nitrogen Substitution: Protection or substitution on the indole nitrogen (N1 position) is also a key consideration. N-alkylation is often well-tolerated and can be used to modulate lipophilicity. However, attaching electron-withdrawing groups (like tosyl or Boc) to the indole nitrogen has been shown to substantially lower the yield in certain synthetic reactions and can negatively impact biological activity by altering the electronic properties of the ring system. nih.gov

| Position of Substitution | Type of Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| Position 4 | General | Least favorable for activity | indexcopernicus.com |

| Position 5, 6 | Halogens (F, Cl) | F > Cl in terms of potency | indexcopernicus.com |

| Position 7 | Methoxy group (-OCH3) | Most favorable for enhancing potency | indexcopernicus.com |

| Position 1 (Nitrogen) | Electron-withdrawing groups (e.g., Ts, Boc) | Can substantially lower biological activity | nih.gov |

Role of the Carboxylate Moiety and Linker in Target Interaction

The acetic acid side chain, comprising the carboxylate group and the methylene (B1212753) linker, is indispensable for the biological activity of this class of compounds.

The carboxylate moiety is a highly polar and ionizable functional group. masterorganicchemistry.com At physiological pH, it is deprotonated, carrying a negative charge that is crucial for forming strong ionic bonds with complementary positively charged amino acid residues in the target protein. nih.gov This electrostatic interaction is often the most significant contributor to the molecule's binding energy. Furthermore, the oxygen atoms of the carboxylate can act as hydrogen bond acceptors, further stabilizing the ligand-target complex.

The linker (-CH2-) that connects the carboxylate group to the indole ring plays a subtle but vital role. Its length and flexibility are critical for positioning the carboxylate group in the optimal orientation to interact with its binding partner within the target protein. A linker that is too short, too long, or too rigid may prevent the carboxylate from reaching its intended interaction point, leading to a significant loss of activity. Altering the linker is a key strategy in drug design to fine-tune the geometry of binding. acs.org

Significance of the Lithium Counterion and Other Cationic Variants on Bioactivity

The 1H-indole-3-acetate anion possesses its own intrinsic biological activities, as described by its pharmacophore.

The lithium cation (Li⁺) is not an inert counterion. It is a well-established therapeutic agent used as a mood stabilizer in the treatment of bipolar disorder. drugbank.comnih.gov Its mechanism of action is complex and not fully understood but is known to involve the inhibition of several key enzymes, including glycogen (B147801) synthase kinase 3 (GSK-3) and inositol (B14025) monophosphatase, potentially by displacing the normal cofactor, magnesium (Mg²⁺). drugbank.com Therefore, administration of Lithium 1H-indole-3-acetate delivers both the indole-based molecule and the pharmacologically active lithium ion.

The choice of a cationic variant can significantly influence the physicochemical properties of the salt, which in turn affects its bioactivity. nih.gov While lithium provides its own therapeutic action, other cations could be chosen to optimize properties such as solubility, stability, and dissolution rate. nih.gov

Alkali Metal Cations (e.g., Sodium, Potassium): These are often used to create highly water-soluble salts, which can improve bioavailability for certain administration routes.

Organic Amine Cations: Forming salts with organic amines (e.g., butylamine, benzylamine) can modulate solubility. For instance, studies on other carboxylic acid drugs have shown that increasing the alkyl chain length of the amine counterion leads to a reduction in aqueous solubility. nih.gov

Rational Design Strategies for Optimizing Potency, Selectivity, and Metabolic Stability in Research Tools

Rational design strategies aim to systematically modify the indole-3-acetate scaffold to create analogs with improved properties for use as specific and reliable research tools. This process often integrates computational chemistry with synthetic chemistry. indexcopernicus.comnih.gov

Optimizing Potency and Selectivity:

Structure-Based Design: If the three-dimensional structure of the biological target is known, molecular docking simulations can be used to predict how analogs will bind. bohrium.com This allows for the design of modifications that enhance favorable interactions (e.g., adding a group to form a new hydrogen bond) or introduce steric hindrance to prevent binding to off-target proteins, thereby increasing selectivity.

Bioisosteric Replacement: This involves replacing a part of the molecule with a chemical group that has similar physical or chemical properties but may alter biological activity in a desirable way. researchgate.net For example, the indole ring could be replaced with an azaindole or benzofuran (B130515) to fine-tune electronic properties and target interactions. nih.govresearchgate.net Similarly, the carboxylic acid could be replaced with a bioisostere like a tetrazole or a hydroxamic acid to alter acidity, binding interactions, and metabolic fate. nih.govnih.gov

Improving Metabolic Stability:

Blocking Metabolic Hotspots: The indole ring is susceptible to oxidative metabolism by cytochrome P450 enzymes. Common sites of metabolism can be identified and blocked by introducing inert substituents, such as fluorine atoms. This strategy can significantly increase the half-life of the compound in biological systems.

Prodrug Strategies: The carboxylic acid moiety can limit passive diffusion across cell membranes. It can be temporarily masked by converting it into an ester or an amide. These "prodrugs" are typically more lipophilic, allowing for better cell penetration. Once inside the cell, cellular enzymes (e.g., esterases) cleave the modifying group to release the active carboxylic acid, a process known as bioactivation. biomedres.us

Computational Approaches: Modern drug design heavily relies on in silico tools to predict the properties of designed molecules before they are synthesized. mdpi.com Computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles help prioritize the most promising candidates for synthesis and testing, saving significant time and resources. indexcopernicus.com

Advanced Analytical Methodologies for Research on Lithium 1h Indole 3 Acetate

High-Resolution Spectroscopic Techniques for Elucidating Compound-Biological Target Interactions

High-resolution spectroscopic techniques are indispensable for detailing the molecular interactions between Lithium 1H-indole-3-acetate and its biological targets. These methods provide insights into the structural and electronic changes that occur upon binding, which is fundamental to understanding the compound's mechanism of action.

Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for this purpose. In solution-state NMR, the compound or its biological target (such as a protein) can be isotopically labeled (e.g., with ¹³C or ¹⁵N) to monitor chemical shift perturbations upon binding. These changes can identify the specific atoms involved in the interaction and provide information on the binding interface. Techniques like Saturation Transfer Difference (STD) NMR can be used to screen for binding and identify the parts of the this compound molecule that are in close proximity to the target. Solid-state NMR, while technically more challenging, can provide detailed structural information on the compound when bound to a large, immobilized biological target.

High-Resolution Mass Spectrometry (HRMS) , particularly when coupled with techniques like hydrogen-deuterium exchange (HDX) or native mass spectrometry, offers complementary information. rsc.org HDX-MS can reveal changes in the conformational dynamics of a biological target upon binding of this compound by measuring the rate of deuterium (B1214612) exchange of backbone amide protons. Native mass spectrometry allows for the study of the intact, non-covalent complex of the compound and its target, providing stoichiometric information and insights into binding affinity. The structures of synthesized compounds related to 1H-indole systems have been elucidated using high-resolution mass spectrometry, alongside NMR and IR spectroscopy. rsc.org

| Technique | Information Gained | Sample Requirements |

| Solution-State NMR | Binding interface, conformational changes, binding affinity | Isotopically labeled or unlabeled compound/target, soluble |

| Solid-State NMR | Detailed structural information of the bound state | Immobilized or crystalline sample |

| HDX-Mass Spectrometry | Changes in protein conformation and dynamics upon binding | Purified protein and ligand |

| Native Mass Spectrometry | Stoichiometry of the compound-target complex, binding affinity | Purified, stable non-covalent complex |

Chromatographic-Mass Spectrometric Methods for Quantitative Analysis in Complex Biological Matrices from Preclinical Studies

To understand the pharmacokinetic and pharmacodynamic properties of this compound, it is essential to accurately quantify its concentration in complex biological matrices such as plasma, tissues, and urine from preclinical studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its high sensitivity, selectivity, and robustness. mdpi.com

A typical LC-MS/MS method for this compound would involve sample preparation to extract the analyte and remove interfering substances. nih.gov This could include protein precipitation, liquid-liquid extraction, or solid-phase extraction. The extract is then injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, where the compound is separated from other matrix components on a reversed-phase column. upsc.se The separated analyte then enters the mass spectrometer, where it is ionized, fragmented, and detected. upsc.se Multiple reaction monitoring (MRM) is a common acquisition mode used for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored. This provides excellent selectivity and sensitivity, with detection limits often in the low ng/mL to pg/mL range. nih.gov For instance, a method for quantifying indole-3-acetic acid (IAA) and its conjugates in rice using HPLC-ESI-MS/MS achieved a detection limit of 3.8 fmol for IAA. nih.gov

| Parameter | Typical Method | Key Considerations |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) | Efficiency of extraction, removal of matrix effects |

| Chromatographic Separation | Reversed-Phase UHPLC | Column chemistry, mobile phase composition, gradient optimization |

| Mass Spectrometric Detection | Triple Quadrupole MS with ESI in MRM mode | Optimization of ion source parameters and collision energies |

| Quantification | Use of a stable isotope-labeled internal standard | Linearity, accuracy, precision, and limits of detection and quantification |

Advanced Imaging Modalities for Spatiotemporal Distribution and Target Engagement in Research Models

Advanced imaging techniques are crucial for visualizing the distribution of this compound in whole organisms and for confirming its engagement with its intended biological target in vivo. These methods provide a non-invasive way to assess the compound's biodistribution and target occupancy over time.

Autoradiography is a traditional yet powerful technique that can be used to visualize the distribution of a radiolabeled version of this compound in tissue sections. By labeling the compound with a radioactive isotope such as ³H or ¹⁴C, its location can be imaged with high spatial resolution. This can provide a detailed map of the compound's accumulation in different organs and tissues.

Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are non-invasive in vivo imaging modalities that can provide three-dimensional information on the distribution of a radiolabeled ligand. nih.gov The development of a PET or SPECT ligand based on the structure of this compound would involve labeling it with a positron-emitting (e.g., ¹¹C, ¹⁸F) or gamma-emitting (e.g., ⁹⁹mTc, ¹²³I) radionuclide, respectively. This would allow for the dynamic, quantitative imaging of the compound's uptake and clearance in living research models. nih.gov Furthermore, if the compound binds to a specific target with high affinity, PET or SPECT could be used to measure target engagement by observing the displacement of the radioligand by a non-radiolabeled version of the compound. While these techniques are powerful, the development of a suitable radioligand can be a complex and lengthy process. nih.gov

| Imaging Modality | Principle | Information Provided |

| Autoradiography | Detection of radioactivity from a labeled compound in tissue sections | High-resolution, ex vivo distribution in tissues |

| PET | In vivo detection of positron-emitting radionuclides | 3D, quantitative, dynamic distribution and target engagement |

| SPECT | In vivo detection of gamma-emitting radionuclides | 3D, quantitative, dynamic distribution and target engagement |

Electrochemical and Biosensor-Based Detection Methods for Research Applications

Electrochemical and biosensor-based methods offer alternative approaches for the detection of this compound in research settings, often with the advantages of portability, rapid analysis, and low cost. mdpi.com

Electrochemical sensors can be designed to detect the indole-3-acetate (B1200044) moiety of the compound. nih.gov For example, a molecularly imprinted polymer (MIP) electrochemical sensor could be developed. nih.gov In this approach, a polymer is created with binding sites that are complementary in shape and functionality to the indole-3-acetate molecule. nih.gov When the sensor is exposed to a sample containing this compound, the molecule binds to the MIP, causing a measurable change in the electrochemical properties of the sensor, such as its capacitance or resistance. Disposable MIP biosensors have been successfully used for the sensitive and selective detection of indole-3-acetic acid. nih.gov

Biosensors can be developed by immobilizing a biological recognition element, such as an enzyme or an antibody that specifically binds to indole-3-acetate, onto a transducer. nih.gov The binding event is then converted into a measurable signal (e.g., optical, electrical). For instance, a biosensor for indole (B1671886) metabolites has been developed using a chimeric two-component system in E. coli. nih.gov Such a system could potentially be adapted for the detection of this compound. These types of sensors can be highly specific and sensitive. nih.gov

| Detection Method | Principle | Advantages |

| Electrochemical Sensor | Measures changes in electrical properties upon analyte binding to a modified electrode | Portability, low cost, rapid response |

| Biosensor | Utilizes a biological recognition element for specific analyte binding | High specificity and sensitivity |

Development of Immunoassays and Probes for Detection in Research Samples

Immunoassays are widely used analytical techniques that rely on the specific binding of an antibody to its antigen. The development of an immunoassay for this compound would provide a high-throughput and sensitive method for its quantification in research samples.

Enzyme-Linked Immunosorbent Assay (ELISA) is a common immunoassay format. biocompare.com To develop an ELISA for this compound, an antibody that specifically recognizes the indole-3-acetate portion of the molecule would be required. researchgate.net In a competitive ELISA format, a known amount of enzyme-labeled indole-3-acetate would compete with the unlabeled compound in the sample for binding to a limited number of antibody-binding sites. biocompare.com The amount of enzyme activity would then be inversely proportional to the concentration of this compound in the sample. ELISA kits for the detection of indole-3-acetic acid are commercially available and could potentially be adapted for this purpose. biocompare.comabbexa.com

Fluorescent probes could also be developed for the detection of this compound. These would be small molecules that exhibit a change in their fluorescent properties upon binding to the compound. The design of such a probe would require a detailed understanding of the molecular recognition between the probe and the indole-3-acetate moiety.

| Assay/Probe | Principle | Applications |

| ELISA | Competitive binding of an antibody to the analyte | High-throughput quantification in various biological samples |

| Fluorescent Probe | Change in fluorescence upon binding to the analyte | Detection and imaging in cellular and biochemical assays |

Computational Chemistry and in Silico Modeling of Lithium 1h Indole 3 Acetate

Molecular Docking and Virtual Screening for Predicted Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of Lithium 1H-indole-3-acetate, docking studies focus on the indole-3-acetate (B1200044) (IAA) molecule to identify and characterize its interactions with potential protein targets.

Virtual screening of compound libraries against known protein structures has identified various potential biological targets for IAA. Docking studies have been instrumental in elucidating the binding modes of IAA with these targets. For instance, simulations have explored the interaction of IAA with auxin-binding protein 1 (ABP1), a well-studied auxin receptor. nih.gov These studies reveal that the indole (B1671886) ring of IAA engages in hydrophobic interactions with amino acid residues such as Ile22, Leu25, Trp44, Pro55, Ile130, and Phe149 within the binding pocket of ABP1. nih.gov A key interaction involves a face-to-end stacking with Trp151. nih.gov

Another significant target investigated is horseradish peroxidase (HRP). Docking studies suggest that IAA binds at the 'exposed' heme edge of the HRP enzyme. nih.gov The stability of this complex is maintained through hydrogen bonds with residues like ARG38 and HIS42, and hydrophobic interactions with Phe68, Gly69, Leu138, Pro139, Pro141, and Phe179. nih.gov Network pharmacology and molecular docking have also been used to predict interactions with targets like MMP2, TNF-α, AKT1, HSP90AA1, and NF-κB, suggesting broader biological roles beyond plant physiology. nih.gov

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Auxin-Binding Protein 1 (ABP1) | Ile22, Leu25, Trp44, Pro55, Ile130, Phe149, Trp151 | Hydrophobic, Face-to-end stacking | nih.gov |

| Horseradish Peroxidase (HRP) | ARG38, HIS42, Phe68, Gly69, Leu138, Pro139, Pro141, Phe179 | Hydrogen Bonding, Hydrophobic | nih.gov |

| AKT1 | Not specified in detail | General Binding | nih.govresearchgate.net |

| MMP2, TNF-α, HSP90AA1, NF-κB | Not specified in detail | General Binding | nih.gov |

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Acidity/Basicity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of IAA. These studies provide a fundamental understanding of the molecule's structure, stability, and reactivity.

Conformational analysis of IAA using DFT at the B3LYP/6-31G** level has identified multiple low-energy conformers. nih.govresearchgate.net The electronic distributions, analyzed with higher-level basis sets like B3LYP/6-311++G**, reveal important features related to the molecule's antioxidant properties. nih.govresearchgate.net Molecular Electrostatic Potential (MEP) maps, derived from these calculations, highlight the regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-poor regions prone to nucleophilic attack. These maps show that the pyrrole (B145914) moiety of the indole ring and the carboxylic oxygen atoms are key sites for interaction. nih.govresearchgate.net

Molecular Dynamics Simulations to Understand Ligand-Protein Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations offer a dynamic view of the interactions between IAA and its protein targets, complementing the static picture provided by molecular docking. MD simulations track the movements of atoms over time, providing insights into the stability of ligand-protein complexes, conformational changes, and the role of solvent molecules.

MD simulations of the IAA-ABP1 complex have been performed to understand the stability and dynamics of this interaction. nih.gov These simulations confirm the importance of the hydrophobic and hydrogen bonding interactions identified in docking studies and provide insight into the flexibility of the ligand within the binding site. nih.gov Similarly, MD simulations of the IAA/HRP complex have demonstrated its structural stability over time. nih.gov

Simulations involving IAA and the AKT1 protein have also been conducted, showing that the complex remains stable after an initial fluctuation period, as indicated by the Root Mean Square Deviation (RMSD) of the protein backbone. researchgate.net The Root Mean Square Fluctuation (RMSF) analysis from these simulations helps identify which amino acid residues have the most flexibility and which are constrained by the ligand binding. researchgate.net Such studies are essential for understanding the allosteric effects and the functional consequences of ligand binding. easychair.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For IAA, QSAR studies have been performed on its derivatives to predict their auxin activity. unicamp.br

In a typical QSAR study of IAA analogs, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a model that correlates these descriptors with experimentally measured biological activity, such as the ability to promote coleoptile elongation. unicamp.br

One study on 22 1H-indole-3-acetic acid derivatives found that descriptors related to the molecule's radial distribution function and profile were significant in predicting auxin activity. unicamp.br QSAR analyses have also revealed that the presence and properties of the terminal carboxyl group on the side chain are essential for binding and activity. nih.gov Substituents on the indole nucleus that are electron-withdrawing tend to enhance binding. nih.gov These models are valuable for designing new analogs with potentially improved or more specific biological activities. pnas.orgpnas.orgnih.gov

| Structural Feature / Descriptor | Influence on Activity | Reference |

|---|---|---|

| Terminal Carboxyl Group | Essential for binding and activity | nih.gov |

| Length of 3-Side Chain | Optimal length is critical; chains longer or shorter than that of IAA show lower affinity | nih.gov |

| Electronic Density of Indole Nucleus | Electron-withdrawing substituents enhance binding | nih.gov |

| Molecular Shape Descriptors | Correlate with auxin activity | unicamp.br |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Models

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. nih.govbiosolveit.de While specific ADME data for this compound is scarce, general models for indole derivatives can provide valuable insights for research purposes. japsonline.com These predictions are crucial in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. cambridgemedchemconsulting.com

ADME properties that can be predicted include:

Absorption: Models can predict human intestinal absorption (HIA) and permeability through Caco-2 cell monolayers, which simulate the gut barrier. researchgate.net

Distribution: Parameters such as plasma protein binding (PPB) and the volume of distribution (VDss) can be estimated. High PPB can limit the amount of free compound available to act on its target. japsonline.com The ability to cross the blood-brain barrier (BBB) is another critical distribution parameter.

Metabolism: Prediction of metabolism often involves identifying which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. Inhibition of key enzymes like CYP2D6 is a common flag in toxicity prediction. japsonline.com

Excretion: Properties related to clearance and half-life are estimated to predict how long the compound will remain in the body.

For indole derivatives, in silico studies have suggested good oral absorption and a low probability of blood-brain barrier penetration. japsonline.com Such predictions are based on physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

Network Pharmacology Approaches to Identify System-Level Effects

Network pharmacology is an approach that combines systems biology and computational analysis to understand the effects of molecules on a system-wide level. Instead of a one-target, one-drug paradigm, it investigates the complex network of interactions between a compound and multiple biological targets and pathways.

For IAA, network pharmacology has been used to explore its potential therapeutic mechanisms in conditions like diminished ovarian reserve. nih.gov The process begins by identifying potential protein targets for IAA from various databases. These targets are then mapped onto protein-protein interaction (PPI) networks to identify key hubs and modules that are affected by the compound.

Enrichment analysis of these networks using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) databases helps to elucidate the biological processes and signaling pathways that are modulated. For IAA, such analyses have implicated pathways like the AGE-RAGE signaling pathway and the IL-17 signaling pathway, suggesting roles in inflammation and oxidative stress. nih.govnih.gov This approach provides a holistic view of the potential system-level effects of this compound, guiding further experimental validation. nih.gov

Research Applications and Tool Development Utilizing Lithium 1h Indole 3 Acetate

Use as a Pharmacological Probe in Dissecting Specific Biological Pathways

Lithium 1H-indole-3-acetate holds promise as a specialized pharmacological probe for dissecting intricate biological pathways, primarily due to the distinct activities of its ionic components. The lithium ion is a well-established modulator of several intracellular signaling pathways. nih.govnih.govsemanticscholar.orgdrugbank.combioclima.ro Notably, it inhibits enzymes such as glycogen (B147801) synthase kinase 3 (GSK-3) and inositol (B14025) monophosphatase (IMPase). nih.govsemanticscholar.orgdrugbank.combioclima.ro This inhibition allows researchers to investigate the downstream consequences of these pathways in various cellular processes, including cell signaling, metabolism, and gene expression. nih.govbioclima.ro

The indole-3-acetate (B1200044) component, a derivative of the amino acid tryptophan, serves as a signaling molecule in its own right and can be used to probe pathways related to auxin signaling and tryptophan metabolism. wikipedia.orgnih.govmdpi.com By introducing this compound, researchers can simultaneously introduce a known modulator of key signaling cascades (lithium) and a biologically active indole (B1671886) compound. This dual functionality could be particularly useful in studies aiming to understand the crosstalk between different signaling pathways.

For instance, in studies of neurodevelopment or cancer biology, where both GSK-3 signaling and pathways influenced by indole compounds are often dysregulated, this compound could be employed to explore their synergistic or antagonistic interactions. The stability of indole-3-acetic acid in aqueous solutions further enhances its suitability as a research probe in various experimental settings. nih.gov

Table 1: Key Biological Pathways Potentially Probed by this compound

| Ion Component | Primary Molecular Target(s) | Biological Pathways Modulated | Potential Research Area |

| Lithium (Li⁺) | Glycogen Synthase Kinase 3 (GSK-3), Inositol Monophosphatase (IMPase) | Wnt/β-catenin signaling, Phosphatidylinositol signaling, Glycogen metabolism | Neurobiology, Developmental Biology, Oncology |

| 1H-indole-3-acetate | Auxin response pathways, Tryptophan metabolism | Cell proliferation and differentiation, Gene regulation, Microbial communication | Plant Biology, Microbiology, Cancer Research |

Application in Neurochemical and Neuropharmacological Research Paradigms

The neuropharmacological actions of lithium are extensive and form the basis of its use in treating mood disorders. ku.dk It is known to modulate neurotransmitter systems, enhance neuroprotective pathways, and influence circadian rhythms. drugbank.comnih.gov Indole-3-acetic acid, while primarily known as a plant hormone, has also been shown to have effects in the mammalian central nervous system, with some studies suggesting it can influence neurodevelopment and may have neurotoxic effects at high concentrations. nih.govnih.gov

The combination of these two molecules in this compound offers a unique tool for neurochemical and neuropharmacological research. For example, it could be used to investigate the interplay between lithium-sensitive signaling pathways and tryptophan metabolism in the brain. This could be particularly relevant in the study of psychiatric disorders where abnormalities in both have been implicated.

Furthermore, research has shown that chronic lithium treatment can ameliorate neurophysiological deficits in mouse models of mania by modulating neuronal signaling. nih.gov The presence of the indole-3-acetate moiety could be used to explore how metabolites from the kynurenine (B1673888) pathway, which is linked to tryptophan metabolism, might influence these lithium-mediated effects. The compound could also be used in studies aimed at understanding the molecular mechanisms underlying the neuroprotective effects of lithium, and whether these can be potentiated by the presence of an indole signaling molecule.

Utility in Studies of Cellular Stress Responses and Homeostasis

Both lithium and indole-3-acetic acid have been implicated in the modulation of cellular stress responses and the maintenance of cellular homeostasis. Lithium has been shown to protect neurons from a wide array of neurotoxic insults and to block the c-Jun apoptotic pathway, a key component of the cellular stress response. abo.fi It also has demonstrated antioxidative properties and can increase resistance to oxidative stress. frontiersin.org More recent research suggests a role for lithium orotate in regulating endoplasmic reticulum stress. patsnap.com